Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Receptor Occupancy and Therapeutic Potential
One study highlighted the compound's engagement with 5-Hydroxytryptamine1A (5-HT(1A)) receptors, implicated in anxiety and depression. The research demonstrated that high occupancy of human brain 5-HT(1A) receptors could be achieved with minimal acute side effects, suggesting potential applications in treating mood disorders (Rabiner et al., 2002).
Metabolism and Pharmacokinetics
Studies on the metabolism and disposition of compounds similar to Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate provide insights into their biotransformation. For instance, L-735,524, an HIV-1 protease inhibitor, showed that urinary excretion represented a minor pathway of elimination, with the parent compound being the major component in urine (Balani et al., 1995). Similarly, BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, was well absorbed and extensively metabolized in humans (Christopher et al., 2010).
Anxiolytic Effects and Mechanisms
The anxiolytic-like effects of new arylpiperazine derivatives, focusing on their impact on GABAergic and 5-HT systems, have been explored, suggesting potential therapeutic applications of similar compounds for anxiety disorders. This highlights the compound's relevance in neuropsychopharmacological research (Kędzierska et al., 2019).
Synthetic Antioxidant Exposure and Metabolism
The exposure and metabolism of synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), provide a context for understanding how compounds like this compound might interact with biological systems and their potential effects. Studies have analyzed metabolites in human urine to assess exposure levels and biotransformation pathways, indicating widespread exposure and consistent metabolic patterns (Wang & Kannan, 2019).
Mechanism of Action
Piperazines
Piperazine is a core structure found in many pharmaceutical and biologically active compounds. They are known to exhibit a wide range of activities, including antifungal, antibacterial, and antipsychotic effects .
Pyrrolidinones
Pyrrolidinones are a class of compounds that have been found to have diverse biological activities. The 2-pyrrolidinone ring is present in some pharmaceuticals, such as the cognitive enhancer piracetam and the sedative/hypnotic suvorexant .
Carboxylates
Carboxylate groups are commonly found in biologically active compounds and pharmaceuticals. They can participate in hydrogen bonding, which can influence the compound’s interaction with its biological targets .
Phenylethyl groups
Phenylethyl groups are found in a variety of biologically active compounds. They can participate in π-π stacking interactions with aromatic amino acids in the binding sites of proteins, influencing the compound’s affinity and specificity for its targets .
properties
IUPAC Name |
tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-13-11-22(12-14-23)17-15-18(25)24(19(17)26)10-9-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHADWILSOFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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